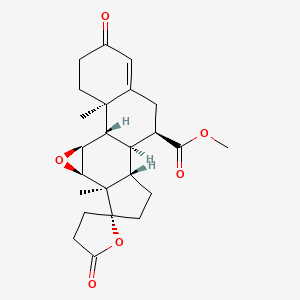

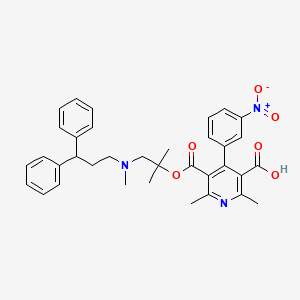

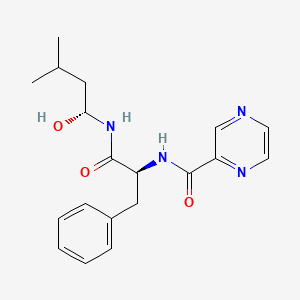

N-((S)-1-(((R)-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide

Overview

Description

This compound is a derivative of pyrrolopyrazine, a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Pyrrolopyrazine derivatives have been employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with variously substituted benzylamines . The process typically utilizes conventional heating methods with tetrahydrofuran (THF) as a solvent, triethylamine as a base, and two equivalents of the corresponding benzylamine .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed through X-ray crystallographic analysis . For example, the absolute configuration of R for 1,2,3,4-tetrahydropyrrolo [1,2-a] pyrazine with R1 = Ph, R2 = R3 = H was confirmed in a study in 2017 .Chemical Reactions Analysis

Pyrrolopyrazine derivatives have been synthesized through various routes, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized using NMR, FT-IR spectroscopies, mass spectrometry, micro-analyses, and single X-ray crystallography .Scientific Research Applications

Stability and Degradation

- A study by Bolognese et al. (2009) explored the stability and degradation of Bortezomib, a drug closely related to the compound . This research was significant in understanding the stability of Bortezomib under clinical use conditions, particularly focusing on its boronic moiety. The findings suggest that the compound is stable for a week under common usage conditions but undergoes slow oxidative deboronation over time, partially inactivating the product (Bolognese et al., 2009).

Synthesis and Characterization

- The synthesis and characterization of various pyrazine-2-carboxamide derivatives have been a focus in many studies. For instance, El-Wahab et al. (2006) conducted a study on the synthesis and antimicrobial activities of pyrazine-2-substituted carboxamide derivatives, demonstrating their potential in microbiological applications (El-Wahab et al., 2006).

- Similarly, Hassan et al. (2014) worked on the synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, which involved pyrazine-2-carboxamide structures. These compounds were screened for their cytotoxic activity against Ehrlich Ascites Carcinoma cells, highlighting their relevance in cancer research (Hassan et al., 2014).

Antimicrobial Activity

- Research by Aytemir et al. (2003) on the synthesis of 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives, closely related to the compound of interest, demonstrated significant antimicrobial activities. This study provides insight into the potential use of these compounds in developing new antimicrobial agents (Aytemir et al., 2003).

Potential in Anticancer Research

- Kumar et al. (2009) synthesized functionalized amino acid derivatives related to the compound. These derivatives showed promising cytotoxicity against various cancer cell lines, indicating the potential application in designing new anticancer agents (Kumar et al., 2009).

Pharmacological Properties

- The research by McLaughlin et al. (2016) on the identification and characterization of a related 'research chemical' sheds light on the pharmacological properties and potential bioactivity of such compounds. This study highlights the importance of accurate identification in research chemicals for their safe and effective use (McLaughlin et al., 2016).

Safety and Hazards

Mechanism of Action

Target of Action

Bortezomib, also known as N-((S)-1-((®-1-Hydroxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide, primarily targets the 26S proteasome . The 26S proteasome is a protein complex that degrades ubiquitinated proteins in the ubiquitin-proteasome pathway . This pathway is essential for maintaining intracellular protein homeostasis .

Mode of Action

Bortezomib acts by reversibly inhibiting the chymotrypsin-like activity of the 26S proteasome . This inhibition leads to cell cycle arrest and apoptosis of cancer cells . Bortezomib induces G2-M cell cycle arrest and apoptosis by causing Bcl-2 phosphorylation and cleavage .

Biochemical Pathways

The inhibition of the 26S proteasome by Bortezomib disrupts multiple pathways in cells, leading to apoptosis and inhibition of cell-cycle progression, angiogenesis, and proliferation . It also causes the accumulation of misfolded proteins, initiating ER stress followed by an unfolded protein response (UPR), which plays a crucial role in the cytotoxic effect of proteasome inhibitors .

Pharmacokinetics

The pharmacokinetic profile of intravenous Bortezomib is characterized by a two-compartment model with a rapid initial distribution phase followed by a longer elimination phase . It has a large volume of distribution, indicating extensive peripheral tissue distribution

Biochemical Analysis

Biochemical Properties

Bortezomib (m1) interacts with the 26S proteasome, a protein complex responsible for the degradation of intracellular dysfunctional proteins . The principal biotransformation pathway observed was oxidative deboronation, most notably to a pair of diastereomeric carbinolamide metabolites .

Cellular Effects

Bortezomib (m1) has been shown to inhibit the viability and proliferation of various cell types, including U251 and U87 cells . It induces apoptosis and cell cycle arrest , and has been shown to inhibit the growth of glioma cells and improve the efficacy of temozolomide chemotherapy .

Molecular Mechanism

The main mechanism of action of Bortezomib (m1) is to inhibit the chymotrypsin-like site of the 20S proteolytic core within the 26S proteasome, thereby inducing cell-cycle arrest and apoptosis . It regulates the bcl-2 family of proteins, inducing bcl-2 phosphorylation and a unique cleavage product associated with G2–M phase cell cycle arrest and the induction of apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, Bortezomib (m1) has been shown to inhibit cell proliferation in a time- and concentration-dependent manner . Over time, it has been observed to reduce total body flux in treated mice .

Dosage Effects in Animal Models

In animal models, Bortezomib (m1) has been administered at a dose of 1 mg/kg, twice per week . The effects of Bortezomib (m1) vary with different dosages, and it has been shown to have a significant impact on tumor growth and the induction of apoptosis .

Metabolic Pathways

Bortezomib (m1) undergoes extensive metabolism by hepatic cytochrome P450 3A4 and 2C19 enzymes . The principal biotransformation pathway observed is oxidative deboronation .

Transport and Distribution

The pharmacokinetic profile of intravenous Bortezomib (m1) is characterized by a two-compartment model with a rapid initial distribution phase followed by a longer elimination phase and a large volume of distribution .

properties

IUPAC Name |

N-[(2S)-1-[[(1R)-1-hydroxy-3-methylbutyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O3/c1-13(2)10-17(24)23-18(25)15(11-14-6-4-3-5-7-14)22-19(26)16-12-20-8-9-21-16/h3-9,12-13,15,17,24H,10-11H2,1-2H3,(H,22,26)(H,23,25)/t15-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEIDLJIPMZVISC-DOTOQJQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80856380 | |

| Record name | N-[(1R)-1-Hydroxy-3-methylbutyl]-Nalpha-(pyrazine-2-carbonyl)-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

289472-78-2 | |

| Record name | Hydroxy des(boric acid) bortezomib, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0289472782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(1R)-1-Hydroxy-3-methylbutyl]-Nalpha-(pyrazine-2-carbonyl)-L-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXY DES(BORIC ACID) BORTEZOMIB, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2KA73LG6T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Does Bortezomib interact with Cytochrome P450 enzymes, and could this lead to drug-drug interactions?

A1: Research indicates that Bortezomib and its primary metabolites show minimal inhibition of major Cytochrome P450 (CYP) isoforms, suggesting a low risk of significant CYP-mediated drug-drug interactions []. While Bortezomib and its metabolites M1 and M2 demonstrated mild inhibition of CYP2C19, and M1 mildly inhibited CYP2C9, they did not significantly inhibit other CYPs like 1A2, 2D6, and 3A4/5 []. This research suggests that Bortezomib is unlikely to cause major clinical drug interactions mediated by these enzymes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.